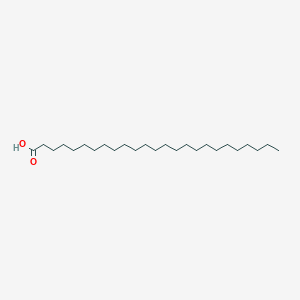
Pentacosanoic acid
概要
説明
Pentacosanoic acid, also known as pentacosylic acid or hyenic acid, is a 25-carbon long-chain saturated fatty acid with the chemical formula CH3(CH2)23COOH . It is a straight-chain saturated fatty acid and a very long-chain fatty acid .
Molecular Structure Analysis
The molecular formula of Pentacosanoic acid is C25H50O2 . The InChI code isInChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCCCCC(=O)O . Physical And Chemical Properties Analysis
Pentacosanoic acid has a molecular weight of 382.7 g/mol . It is a straight-chain saturated fatty acid and a very long-chain fatty acid .科学的研究の応用
-
- Application : Pentadecanoic acid has been found to support long-term metabolic and heart health .
- Methods : In cell-based disease systems, pentadecanoic acid was compared to eicosapentaenoic acid (EPA), a leading omega-3 fatty acid, as well as to an additional 4,500 compounds .
- Results : Pentadecanoic acid had dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
-
- Application : Pentadecanoic acid has been found to share clinically relevant cell-based activities with leading longevity-enhancing compounds .
- Methods : Human cell-based molecular phenotyping assays were used to compare pentadecanoic acid with three longevity-enhancing candidates: acarbose, metformin, and rapamycin .
- Results : Pentadecanoic acid and rapamycin had the most clinically relevant, dose-dependent activities .
-
- Application : Pentadecanoic acid has cell-based properties similar to bupropion, a compound commonly used to treat depression and other mood disorders .
- Methods : The activities of pentadecanoic acid were compared to bupropion at 1.9 and 5.6 μM concentrations .
- Results : At 1.9 and 5.6 μM, pentadecanoic acid had Pearson’s scores of 0.78, indicating a high similarity to bupropion .
-
- Application : Pentadecanoic acid has activities that mimic two antimicrobials, climbazole and clarithromycin .
- Methods : The activities of pentadecanoic acid were compared to climbazole and clarithromycin at 5.6 μM concentration .
- Results : At 5.6 μM, pentadecanoic acid had Pearson’s scores of 0.76 and 0.75, respectively, indicating a high similarity to these antimicrobials .
-
- Application : Pentadecanoic acid has activities that match two common anti-cancer therapeutics, gemcitabine and paclitaxel .
- Methods : The activities of pentadecanoic acid were compared to gemcitabine and paclitaxel at 50 μM concentration .
- Results : At 50 μM, pentadecanoic acid had Pearson’s scores of 0.77 and 0.74, respectively, indicating a high similarity to these anti-cancer therapeutics .
-
- Application : Pentadecanoic acid is found in various foods and is considered beneficial for health .
- Methods : Foods such as beef products, dairy and egg products, lamb, veal, and game products, sausages and luncheon meats, American Indian/Alaska Native foods, restaurant foods, and fast foods were analyzed for their pentadecanoic acid content .
- Results : A list of 100 foods with the highest pentadecanoic acid content was compiled .
-
- Application : Pentadecanoic acid has been found to have anti-inflammatory properties .
- Methods : Human umbilical vein endothelial cells (HUVEC) were treated with IL-1β, TNFα, and IFNγ, and the effects of pentadecanoic acid were observed .
- Results : Pentadecanoic acid had dose-dependent, broad anti-inflammatory activities .
-
- Application : Pentadecanoic acid has been found to mimic antimicrobials, climbazole and clarithromycin .
- Methods : The activities of pentadecanoic acid were compared to climbazole and clarithromycin at 5.6 μM concentration .
- Results : Pentadecanoic acid had Pearson’s scores of 0.76 and 0.75, respectively, indicating a high similarity to these antimicrobials .
-
- Application : Pentadecanoic acid has activities that match two common anti-cancer therapeutics, gemcitabine and paclitaxel .
- Methods : The activities of pentadecanoic acid were compared to gemcitabine and paclitaxel at 50 μM concentration .
- Results : Pentadecanoic acid had Pearson’s scores of 0.77 and 0.74, respectively, indicating a high similarity to these anti-cancer therapeutics .
- Application : Pentadecanoic acid is found in various foods and is considered beneficial for health .
- Methods : Foods such as beef products, dairy and egg products, lamb, veal, and game products, sausages and luncheon meats, American Indian/Alaska Native foods, restaurant foods, and fast foods were analyzed for their pentadecanoic acid content .
- Results : A list of 100 foods with the highest pentadecanoic acid content was compiled .
- Application : Pentadecanoic acid has cell-based properties similar to bupropion, a compound commonly used to treat depression and other mood disorders .
- Methods : The activities of pentadecanoic acid were compared to bupropion at 1.9 and 5.6 μM concentrations .
- Results : At 1.9 and 5.6 μM, pentadecanoic acid had Pearson’s scores of 0.78, indicating a high similarity to bupropion .
- Application : Pentadecanoic acid has activities that mimic two antimicrobials, climbazole and clarithromycin .
- Methods : The activities of pentadecanoic acid were compared to climbazole and clarithromycin at 5.6 μM concentration .
- Results : At 5.6 μM, pentadecanoic acid had Pearson’s scores of 0.76 and 0.75, respectively, indicating a high similarity to these antimicrobials .
特性
IUPAC Name |
pentacosanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMPEAHGUXCSMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075049 | |
| Record name | Pentacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pentacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pentacosanoic acid | |
CAS RN |
506-38-7 | |
| Record name | Pentacosanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentacosanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTACOSANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentacosanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentacosanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTACOSANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S768OX95G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentacosanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

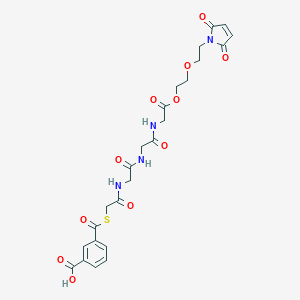
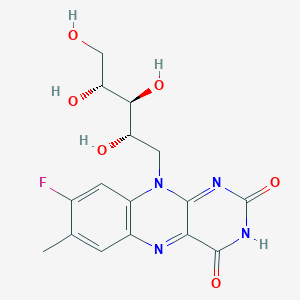
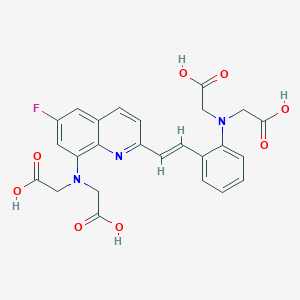
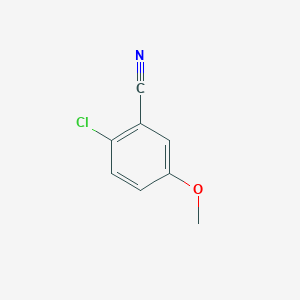
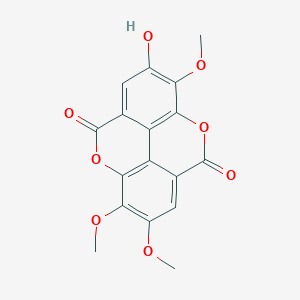
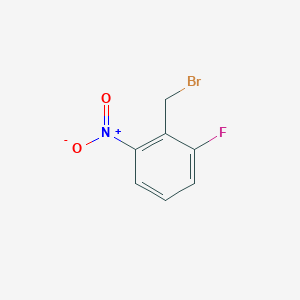


![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)


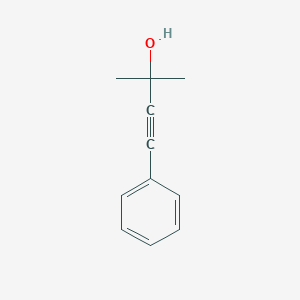
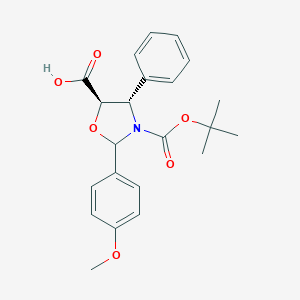
![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)